1-Benzyl-1,7-diazaspiro[3.5]nonane
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Overview
Description
1-Benzyl-1,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . It is characterized by a spirocyclic structure, which includes a benzyl group attached to a diazaspiro nonane ring system. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 1-Benzyl-1,7-diazaspiro[3.5]nonane involves several steps, including the Mannich reaction, reduction, halogenation, and cyclization . One method starts with n-tert-butoxycarbonyl-4-piperidone, ethyl malonate, and ammonium acetate as initial raw materials. These undergo a series of reactions to form the final product . The process is suitable for industrial mass production due to its simplicity and efficiency .
Chemical Reactions Analysis
1-Benzyl-1,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Common reducing agents like borane-dimethyl sulfide complex are used to reduce specific functional groups.
Substitution: Halogenation reactions are common, where halogens are introduced into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of the compound .
Scientific Research Applications
1-Benzyl-1,7-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity . detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
1-Benzyl-1,7-diazaspiro[3.5]nonane can be compared with other similar compounds such as:
7-Benzyl-1,7-diazaspiro[3.5]nonane: This compound has a similar structure but differs in the position of the benzyl group.
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: This derivative includes a carboxylate group, which can alter its chemical properties and reactivity.
Properties
IUPAC Name |
1-benzyl-1,7-diazaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)12-16-11-8-14(16)6-9-15-10-7-14/h1-5,15H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEFEAXLXBXQTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744498 |
Source
|
Record name | 1-Benzyl-1,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253654-62-4 |
Source
|
Record name | 1-Benzyl-1,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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